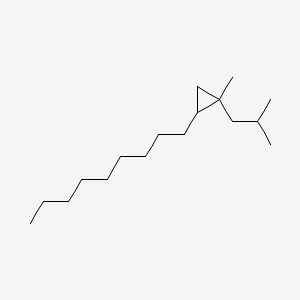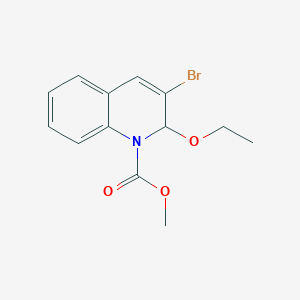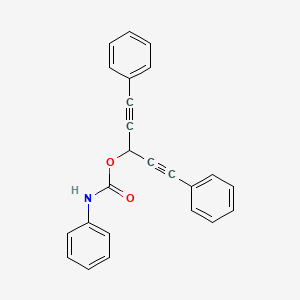
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a penta-1,4-diyn backbone with phenyl groups attached at the 1 and 5 positions, and a phenylcarbamate group at the 3 position. Its distinct structure makes it an interesting subject for studies in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate typically involves the following steps:
Formation of the penta-1,4-diyn backbone: This can be achieved through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and a suitable base.
Introduction of the phenylcarbamate group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bonds in the penta-1,4-diyn backbone to double or single bonds, resulting in different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as phenyl halides, bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydrogenated compounds with varying degrees of saturation.
Applications De Recherche Scientifique
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamate group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The penta-1,4-diyn backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar backbone but features a dienone structure instead of a diyn.
Dibenzalacetone: Another related compound with a similar phenyl-substituted backbone but different functional groups.
Uniqueness
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate stands out due to its unique combination of a penta-1,4-diyn backbone and a phenylcarbamate group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
50428-88-1 |
|---|---|
Formule moléculaire |
C24H17NO2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1,5-diphenylpenta-1,4-diyn-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C24H17NO2/c26-24(25-22-14-8-3-9-15-22)27-23(18-16-20-10-4-1-5-11-20)19-17-21-12-6-2-7-13-21/h1-15,23H,(H,25,26) |
Clé InChI |
FASZZKAGMOWTEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
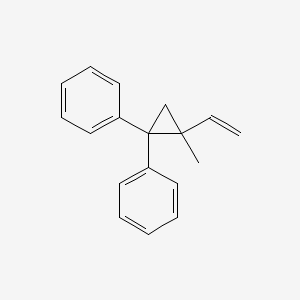
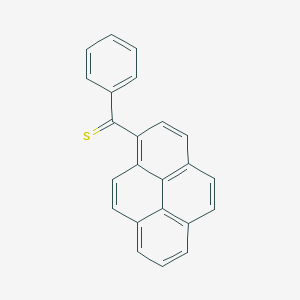
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)



![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
